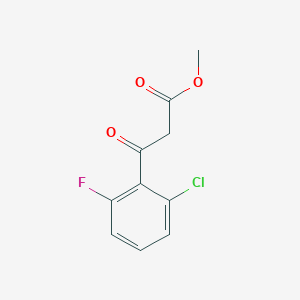

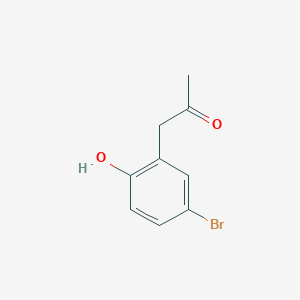

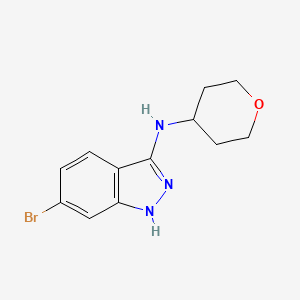

![molecular formula C10H8BrNO B1375508 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 875071-97-9](/img/structure/B1375508.png)

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

説明

5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is also known by its IUPAC name 5’-bromospiro[cyclopropane-1,2’-indolin]-3’-one .

Synthesis Analysis

The synthesis of spirocyclic oxindoles, including 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines . A novel series of amino analogues of 5-bromobrassinin and their cyclization products have also been synthesized .Molecular Structure Analysis

The InChI code for 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is 1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C .科学的研究の応用

Medicinal Chemistry: Synthesis of Bioactive Molecules

The compound serves as a precursor in the synthesis of various bioactive molecules. Its spirocyclic structure is a common motif in natural products and pharmaceuticals, which often exhibit significant biological activity. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile building block in drug discovery .

Material Science: Creation of Organic Semiconductors

Spirocyclic compounds like 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can be used to create organic semiconductors. These materials are essential for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are used in flexible displays and solar panels .

Chemical Synthesis: Stereoselective Catalysis

This compound is utilized in stereoselective catalysis to produce chiral molecules. The spirocyclic framework provides a rigid structure that can influence the stereochemistry of the resulting products, which is crucial in the synthesis of enantiomerically pure pharmaceuticals .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can be used as a standard or reference compound in chromatographic studies to determine the presence of similar structures in complex mixtures .

Enantioselective Synthesis: Development of Novel Methodologies

Researchers use this compound to develop novel enantioselective synthetic methodologies. Its unique structure challenges chemists to devise new ways to selectively synthesize one enantiomer over the other, which has implications for the production of optically active drugs .

Total Synthesis: Model Compounds

The compound acts as a model in the total synthesis of complex natural products. Its incorporation into larger molecules can help in understanding the mechanistic pathways and improve the overall yields of the synthetic processes .

Pharmacology: Targeted Drug Delivery Systems

Due to its structural complexity, 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can be explored for targeted drug delivery systems. The spirocyclic core can be modified to attach to specific biological targets, enhancing the efficacy and reducing the side effects of therapeutic agents .

Neuroscience Research: Neurotransmitter Receptor Modulators

Finally, in neuroscience research, derivatives of this compound may serve as modulators of neurotransmitter receptors. The spirocyclic indoline moiety is a feature found in compounds that interact with central nervous system receptors, which could lead to the development of new treatments for neurological disorders .

Safety and Hazards

特性

IUPAC Name |

5-bromospiro[1H-indole-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDCRGSPMVDRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=CC(=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739493 | |

| Record name | 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875071-97-9 | |

| Record name | 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

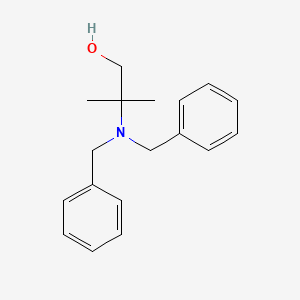

![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)

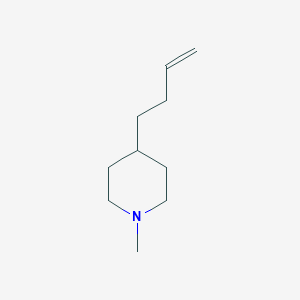

![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)

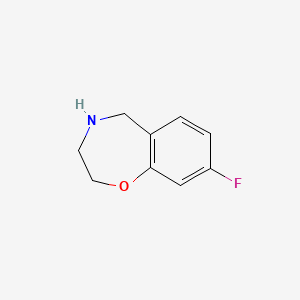

![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)